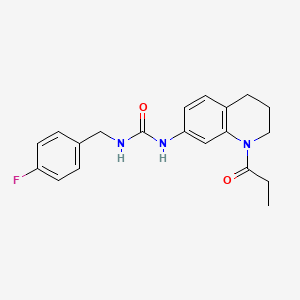

1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2/c1-2-19(25)24-11-3-4-15-7-10-17(12-18(15)24)23-20(26)22-13-14-5-8-16(21)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLYNTWREUSSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Propionyl Group: The tetrahydroquinoline intermediate is then acylated using propionyl chloride in the presence of a base such as pyridine.

Attachment of the Fluorobenzyl Group: The final step involves the reaction of the acylated tetrahydroquinoline with 4-fluorobenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

The closest analog is 1-(4-Chlorophenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (), differing only in the halogen substituent (F vs. Cl). Key distinctions include:

The fluorine substituent may improve metabolic stability due to reduced oxidative metabolism, whereas chlorine could enhance membrane permeability .

Hydrogen Bonding and Crystal Packing

The urea group in both compounds forms intermolecular N–H···O hydrogen bonds, as observed in similar structures . Fluorine’s electronegativity likely strengthens these interactions, leading to denser crystal packing compared to the chloro analog. SHELX-refined structures () would highlight these differences in bond lengths and angles, critical for predicting solubility and stability .

Binding Affinity and Docking Studies

While experimental binding data are absent, docking algorithms like GOLD () can predict interactions. The 4-fluorobenzyl group’s smaller size may allow deeper penetration into hydrophobic pockets, while its electronegativity stabilizes dipole-dipole interactions with target proteins. In contrast, the chloro analog’s bulkiness might hinder binding but improve van der Waals interactions in larger cavities .

Research Findings and Methodologies

- Structural Analysis : SHELX programs () enable precise determination of hydrogen bonding patterns and crystal packing, essential for comparing halogen-substituted derivatives .

- Hydrogen Bonding Trends : Graph-set analysis () confirms that fluorine enhances directional H-bonding, influencing supramolecular assembly and physicochemical properties .

- Computational Predictions : GOLD docking () provides insights into how halogen substituents modulate binding modes, though experimental validation is needed .

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) reduce hydrolysis of the isocyanate.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. Table 1: Yield variation with reaction conditions

| Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 0–5 | DCM | None | 62 |

| 0–5 | DMF | DMAP | 78 |

| 25 | DCM | None | 45 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms the presence of the fluorobenzyl group (δ 4.35 ppm, singlet for –CH2–) and the urea NH protons (δ 6.8–7.2 ppm, broad) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 410.18) and fragmentation patterns .

- IR Spectroscopy : Detects urea C=O stretching (1640–1680 cm⁻¹) and N–H bends (1520–1560 cm⁻¹) .

Basic: How is initial biological activity screening conducted for this compound?

Answer:

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays. IC50 values are calculated from dose-response curves .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Solubility testing : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

- Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals suitable for diffraction .

- Refinement : SHELXL software refines bond lengths and angles, confirming the urea linkage geometry and fluorobenzyl orientation. Discrepancies >0.01 Å in bond lengths indicate potential impurities .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for substituent effects?

Answer:

- Substituent variation : Compare analogs with different acyl groups (e.g., propionyl vs. acetyl) in enzymatic assays.

- Computational modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between urea and kinase active sites) .

Q. Table 2: SAR for acyl substituents

| Substituent | EGFR IC50 (nM) | Solubility (µg/mL) |

|---|---|---|

| Propionyl | 12.3 | 8.5 |

| Acetyl | 28.7 | 12.1 |

| Cyclopropanecarbonyl | 9.8 | 6.2 |

Advanced: How should researchers address contradictions between in vitro and in vivo pharmacological data?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models to explain efficacy gaps .

- Metabolite identification : LC-MS/MS detects active metabolites that may contribute to in vivo activity .

- Dose recalibration : Adjust dosing regimens based on allometric scaling from in vitro IC50 to in vivo effective concentrations .

Advanced: What computational methods elucidate the compound’s mechanism of action?

Answer:

- Molecular Dynamics (MD) simulations : Simulate binding stability in enzyme active sites over 100 ns trajectories (GROMACS).

- QSAR modeling : Relate electronic descriptors (e.g., LogP, polar surface area) to activity using partial least squares regression .

Advanced: How is analytical method validation performed for purity assessment?

Answer:

- HPLC-DAD :

- Column : C18, 5 µm, 250 × 4.6 mm.

- Mobile phase : Gradient of acetonitrile/0.1% formic acid.

- Validation parameters : Linearity (R² > 0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), precision (%RSD < 2%) .

- Forced degradation studies : Expose to heat (60°C), acid (0.1M HCl), and UV light to validate stability-indicating methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.